![molecular formula C26H24N2O2S2 B2935829 4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 478080-95-4](/img/structure/B2935829.png)
4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine as a Core Structure
Pyrimidine derivatives are prominent in the realm of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Their structural motif is found in many natural products and therapeutic agents, with significant implications for the synthesis of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing drugs targeting various diseases due to their structural versatility and functional adaptability (R. Philip et al., 2020; Mehul P. Parmar et al., 2023).
Anticancer Applications
Pyrimidines have shown substantial anticancer potential, serving as the foundation for various anticancer agents. Their mechanisms of action include interacting with multiple enzymes, receptors, and targets, highlighting the versatility of pyrimidine-based scaffolds in drug design. This diversity in function makes pyrimidine derivatives promising candidates for future cancer therapies (R. Kaur et al., 2014).
Anti-inflammatory Activities
The anti-inflammatory properties of pyrimidine derivatives are linked to their inhibitory effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This indicates the potential of pyrimidine compounds in the treatment of inflammation-related disorders, offering a pathway to novel anti-inflammatory agents (H. Rashid et al., 2021).
Sulfur-containing Compounds in Drug Development
Sulfonamide Antibiotics
Sulfonamide compounds, a significant class of synthetic antibiotics, exemplify the importance of sulfur-containing structures in therapeutic applications. Beyond their antibacterial properties, sulfonamides have found utility in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development and patenting activity around sulfonamide inhibitors underscore their enduring relevance in pharmaceuticals (I. Gulcin et al., 2018).
Environmental and Health Perspectives
While the focus on therapeutic applications is paramount, it's also critical to consider the environmental persistence and potential health implications of synthetic compounds, including those related to the pyrimidine core and sulfur functionalities. Studies on perfluoroalkyl substances and synthetic phenolic antioxidants, for instance, highlight the balance between utility and safety, advocating for continuous monitoring and the development of compounds with minimized environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013; Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c1-26(2,3)20-14-16-21(17-15-20)31-25-23(32(29,30)22-12-8-5-9-13-22)18-27-24(28-25)19-10-6-4-7-11-19/h4-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGTENVFDFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

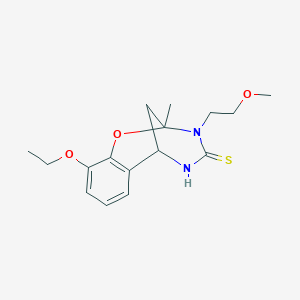
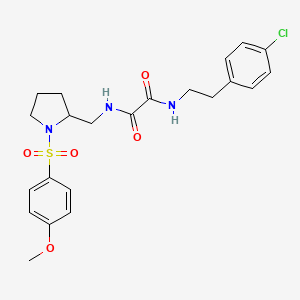
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)
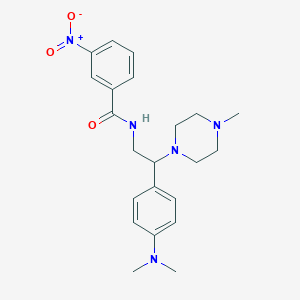
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
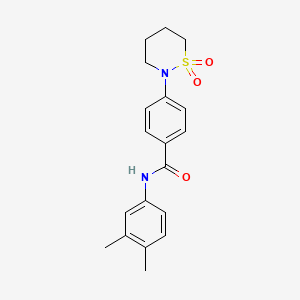
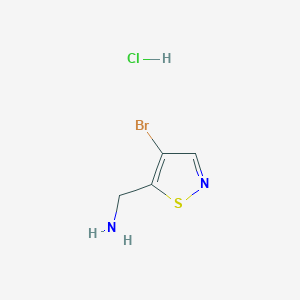
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)